![molecular formula C12H7BrN2S2 B382996 5-(4-Bromophenyl)thieno[2,3-d]pyrimidine-4-thiol CAS No. 379241-58-4](/img/structure/B382996.png)
5-(4-Bromophenyl)thieno[2,3-d]pyrimidine-4-thiol
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Overview
Description
5-(4-Bromophenyl)thieno[2,3-d]pyrimidine-4-thiol is a chemical compound with the empirical formula C12H7BrN2S2 and a molecular weight of 323.23 . It is a solid substance .
Physical And Chemical Properties Analysis
5-(4-Bromophenyl)thieno[2,3-d]pyrimidine-4-thiol is a solid substance . Its empirical formula is C12H7BrN2S2 and it has a molecular weight of 323.23 .
Scientific Research Applications
Anticancer Activity
Thieno[2,3-d]pyrimidine derivatives, including “5-(4-Bromophenyl)thieno[2,3-d]pyrimidine-4-thiol”, have shown potential anticancer activities . They were designed and synthesized to target VEGFR-2, a protein that plays a significant role in tumor growth and metastasis . These compounds were tested in vitro for their abilities to inhibit VEGFR-2 and to prevent cancer cell growth in two types of cancer cells, MCF-7 and HepG2 .
Apoptosis Induction
Compound 18, a derivative of thieno[2,3-d]pyrimidine, was found to induce cell cycle arrest in the G2/M phase and promote apoptosis in MCF-7 cancer cells . It stimulated apoptosis by increasing BAX (3.6-fold) and decreasing Bcl-2 (3.1-fold). Additionally, compound 18 significantly raised the levels of caspase-8 (2.6-fold) and caspase-9 (5.4-fold) .
Computational Drug Design
Thieno[2,3-d]pyrimidine derivatives have been used in computational drug design . Molecular docking and molecular dynamics simulations were performed to assess the structural and energetic features of the complex . Bi-dimensional projection analysis confirmed the proper binding of the VEGFR-2- 18 complex .
Central Nervous System Agents
Fused pyridine ring systems, including pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-ones, have been reported to be used as central nervous system agents .
Prophylaxis and Therapy of Cerebral Ischemia
Pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-ones were reported to be used for the prophylaxis and therapy of cerebral ischemia .
HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
A series of novel benzo[4,5]thieno[2,3-d]pyrimidine derivatives were designed as novel potent HIV-1 NNRTIs .
Antimalarial Agents
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine scaffolds may serve as models for the development of antimalarial agents .
In Silico ADME Profiling
In silico ADME profiling and physiochemical properties predict drug-like properties with a very low toxic effect . This indicates that thieno[2,3-d]pyrimidine derivatives may have potential for drug development .
Mechanism of Action
Target of Action
Similar compounds have been studied for their interaction with various biological targets, such as the non-nucleoside reverse transcriptase inhibitors (nnrtis) binding pocket of the human immunodeficiency virus-1 (hiv-1) .
Mode of Action
It’s suggested that similar compounds act as hiv-1 nnrtis by targeting the tolerant region ii of the nnrtis binding pocket (nnibp) .
Biochemical Pathways
Related compounds have been found to inhibit the reverse transcriptase enzyme, which is crucial in the replication of hiv-1 .
Pharmacokinetics
Similar compounds have been predicted to have drug-like properties with a very low toxic effect .
Result of Action
Similar compounds have shown significant inhibition against wild-type and a panel of nnrtis-resistant hiv-1 strains .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other compounds can affect the activity of similar compounds .
properties
IUPAC Name |
5-(4-bromophenyl)-3H-thieno[2,3-d]pyrimidine-4-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2S2/c13-8-3-1-7(2-4-8)9-5-17-12-10(9)11(16)14-6-15-12/h1-6H,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAFHQXSBPFUKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2C(=S)NC=N3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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